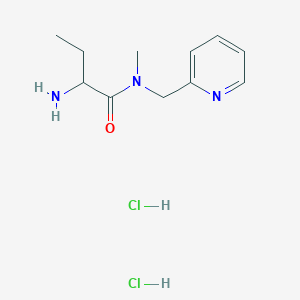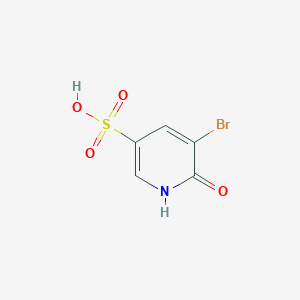
5-Bromo-6-hydroxypyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-6-hydroxypyridine-3-sulfonic acid is a useful research compound. Its molecular formula is C5H4BrNO4S and its molecular weight is 254.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
5-Bromo-6-hydroxypyridine-3-sulfonic acid has been explored for its reactivity and applications in various synthesis processes. For instance, the reactivity of bromine atoms in brominated pyridines, including the formation of 2-hydroxy-6-bromopyridine through acid hydrolysis of 2,6-dibromopyridine, has been studied (Wibaut, Haayman, & Dijk, 2010). Similarly, bromo-derivatives of 2- and 3-ethoxypyridine demonstrate interesting reactivity when heated with aqueous hydrochloric acid, resulting in the formation of chloro-hydroxypyridines and dihydroxypyridines (Hertog & Bruyn, 2010). An efficient synthesis process of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, showcasing the potential of brominated pyridines in creating complex molecules, has also been detailed (Hirokawa, Horikawa, & Kato, 2000).
Coordination Chemistry and Structural Studies
The compound has found use in the field of coordination chemistry and structural studies. The synthesis and characterization of various compounds and their complexes, such as salts of 5-sulfosalicylic acid and 3-aminopyridine, demonstrate the utility of brominated pyridine derivatives in forming complex structures with extensive hydrogen bonding and pi-pi interactions (Meng, Zhou, Wang, & Liu, 2007). Similarly, divalent metal carboxylate-sulfonates with layered and one-dimensional structures have been synthesized using similar compounds, showcasing the diverse structural possibilities (Sun, Mao, Sun, Zeng, & Clearfield, 2004).
Catalysis and Material Science
In material science and catalysis, the derivatives of this compound have been utilized for various applications. For example, sulfonated polyaniline has been used as a solid organocatalyst for the dehydration of fructose into 5-hydroxymethylfurfural, indicating the potential of such compounds in renewable energy and chemical production processes (Dai, Zhu, Tang, Fu, Tang, Guo, & Hu, 2017).
Proton Transfer and Conductivity
The unique properties of compounds derived from this compound have been explored in studies related to proton transfer and conductivity. Coordination polymers with sulfonic acid groups have been synthesized and examined for water sorption and proton conduction studies, highlighting their potential in humidity-dependent proton conductivity applications (Maity, Otake, Ghosh, Kitagawa, & Ghoshal, 2017).
Properties
IUPAC Name |
5-bromo-6-oxo-1H-pyridine-3-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO4S/c6-4-1-3(12(9,10)11)2-7-5(4)8/h1-2H,(H,7,8)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFZXKAASNHOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1S(=O)(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2510435.png)
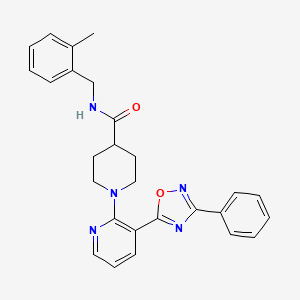
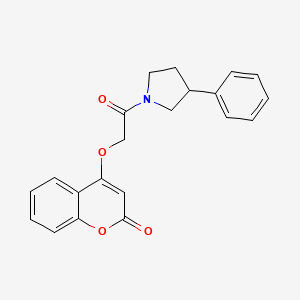
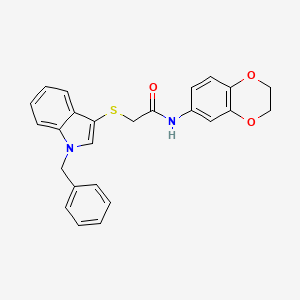
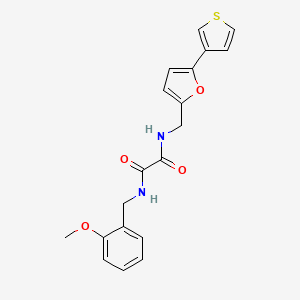
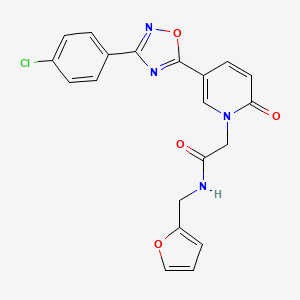
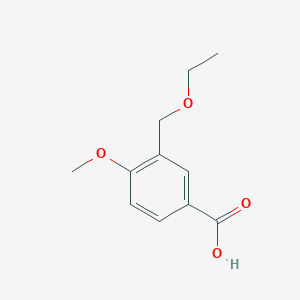

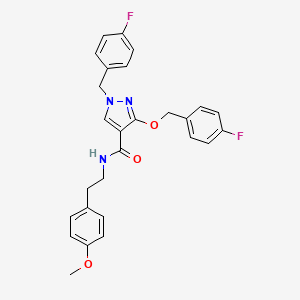

![methyl (4-(((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)carbamate](/img/structure/B2510453.png)
![2-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2510454.png)
![6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2510456.png)
